molecular formula C13H14N2O6 B11714297 Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate

Cat. No.: B11714297
M. Wt: 294.26 g/mol
InChI Key: JNTAJDCLTLGLOZ-UHFFFAOYSA-N
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Description

Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is a chemical compound that belongs to the benzoxazole family This compound is characterized by the presence of a nitro group, an oxo group, and a carboxylate ester group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate typically involves the nitration of a benzoxazole precursor followed by esterification. The reaction conditions often require the use of strong acids, such as sulfuric acid, to facilitate the nitration process. The esterification step involves the reaction of the nitro-substituted benzoxazole with pentanol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino-substituted benzoxazole derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules, such as proteins and nucleic acids. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexyl-6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxamide: Similar structure with a cyclohexyl group instead of a pentyl group.

    6-Nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylic acid: Similar structure with a carboxylic acid group instead of an ester group.

Uniqueness

Pentyl 6-nitro-2-oxo-1,3-benzoxazole-3(2H)-carboxylate is unique due to the presence of the pentyl ester group, which can influence its solubility, reactivity, and biological activity compared to similar compounds. The specific combination of functional groups in this compound provides distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

pentyl 6-nitro-2-oxo-1,3-benzoxazole-3-carboxylate

InChI

InChI=1S/C13H14N2O6/c1-2-3-4-7-20-12(16)14-10-6-5-9(15(18)19)8-11(10)21-13(14)17/h5-6,8H,2-4,7H2,1H3

InChI Key

JNTAJDCLTLGLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])OC1=O

Origin of Product

United States

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